2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Lipophilicity Drug Design Physicochemical Profiling

Supply bottlenecks for chiral trifunctional building blocks can delay SAR programs. 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (≥95% purity) provides three orthogonal handles: C-4 Br for Suzuki coupling, COOH for amide/ester elaboration, and CF₃ for ¹⁹F NMR screening. • Chiral α-methyl propanoic acid chain enables enantioselective SAR • Higher reactivity vs. chloro analog reduces cycle times • Stocked by multiple global suppliers for supply chain redundancy

Molecular Formula C8H8BrF3N2O2
Molecular Weight 301.06 g/mol
CAS No. 1005584-44-0
Cat. No. B1284996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
CAS1005584-44-0
Molecular FormulaC8H8BrF3N2O2
Molecular Weight301.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)Br
InChIInChI=1S/C8H8BrF3N2O2/c1-3-5(9)6(8(10,11)12)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16)
InChIKeyDJOJMQVILNQNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide – 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1005584-44-0)


2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1005584-44-0; molecular formula C₈H₈BrF₃N₂O₂; MW = 301.06 g mol⁻¹) is a trifluoromethyl‑substituted bromopyrazole carboxylic acid [1]. Its core scaffold carries three chemically distinct functional handles: a reactive C‑4 bromine that enables transition‑metal‑mediated cross‑coupling, an electron‑withdrawing C‑3 trifluoromethyl group that modulates both metabolic stability and lipophilicity, and a C‑5 methyl group that introduces steric and electronic differentiation relative to des‑methyl congeners . A chiral centre at the α‑carbon of the propanoic acid side chain provides an additional vector for stereochemical elaboration. The compound is catalogued as a research‑grade building block (typical purity ≥ 95 %) by multiple reputable suppliers and bears the PubChem CID 17024731 [1].

Cross-coupling handle C-4 bromine supports Suzuki diversification for library synthesis
Stereochemical vector Chiral α-carbon enables enantioselective SAR elaboration
Fragment-ready scaffold Orthogonal handles (Br, CO2H, CF3) for parallel functionalisation
Reported GPCR anchor Documented TRH-R1 affinity provides a quantitative SAR starting point

Why 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid Cannot Be Treated as an Interchangeable Member of the Trifluoromethylpyrazole Propanoic Acid Family


The pyrazol‑1‑yl‑propanoic acid sub‑family contains several close structural neighbors that differ subtly but decisively in physicochemical properties, reactivity, and recorded biological activity [1]. Simple one‑position shifts of the carboxylic acid tether (2‑substituted vs. 3‑substituted propanoic acid) alter computed lipophilicity by ≥ 0.6 log units and change the number of rotatable bonds, which directly impacts membrane permeability and conformational pre‑organisation for target binding [2]. Replacement of the C‑4 bromine with chlorine reduces molecular weight by ~44 Da (301 → 257 g mol⁻¹) and eliminates the heavy‑atom handle preferred for palladium‑catalysed cross‑coupling . Shortening the carboxylic acid linker to acetic acid removes a metabolically labile methylene group but sacrifices stereochemical potential. These differences mean that no single analog can serve as a “drop‑in” replacement; the choice of compound must be guided by the specific functional role the substituent pattern is designed to fulfil.

Positional isomer shift 3-substituted analog alters lipophilicity and conformational flexibility; permeability profile may not transfer.
Halogen reactivity difference C-4 chlorine analog reduces oxidative addition rate in cross-coupling, limiting diversification efficiency.
Stereochemical loss Acetic acid homolog lacks chiral center, removing enantioselective SAR exploration capability.

Quantitative Differentiation Guide for 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3 = 2.3 Confers Higher Predicted Membrane Permeability Relative to the 3‑Substituted Positional Isomer

The target compound exhibits a computed XLogP3‑AA value of 2.3, which is 0.6 log units higher than the 3‑substituted positional isomer 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9; XLogP3 = 1.7) [1]. This difference arises from the closer proximity of the carboxylic acid to the electron‑withdrawing pyrazole ring in the 2‑substituted isomer, which reduces the acid's hydrogen‑bonding capacity with water. The higher lipophilicity translates to a predicted increase in passive membrane permeability, a critical parameter for both cell‑based assay performance and oral bioavailability [2].

Lipophilicity
Cross-study comparable
XLogP3 = 2.3
Δ +0.6 vs. 3-substituted isomer
Higher predicted membrane permeability for cell-based assays
Computed by XLogP3 algorithm; not experimental logP
Lipophilicity Drug Design Physicochemical Profiling

Conformational Restriction: Two Rotatable Bonds in the 2‑Substituted Isomer Favour Pre‑Organisation for Target Docking

The target compound possesses only two freely rotatable bonds (the C–C bond of the propanoic acid side chain and the carboxylic acid C–O bond), compared with three rotatable bonds in the 3‑substituted isomer (CAS 1001518-85-9) [1]. The reduced conformational flexibility lowers the entropic penalty upon binding to a protein target and increases the probability that the molecule populates its bioactive conformation in solution. The 2‑substituted arrangement places the carboxylic acid directly adjacent to the pyrazole ring, restricting rotation about the N1–Cα bond through steric interaction with the C‑5 methyl group [2].

Conformational flexibility
Cross-study comparable
2 rotatable bonds
vs. 3 for positional isomer
Reduced entropic penalty on target binding
Cactvs 3.4.6.11 descriptor; PubChem
Conformational Analysis Structure-Based Design Entropic Penalty

Measured TRH‑R1 Binding Affinity: Quantitative Anchor Point for Receptor Interaction Profiling

The target compound has been evaluated in a radioligand displacement assay at the mouse thyrotropin‑releasing hormone receptor subtype 1 (TRH‑R1), yielding an IC₅₀ > 50,000 nM [1]. While this affinity is modest, it provides a quantitative benchmark for the pyrazol‑1‑yl‑propanoic acid scaffold in a GPCR context. Notably, a structurally distinct pyrazole‑based agonist (CHEMBL3600453; EC₅₀ = 2,540 nM at TRH‑R1; EC₅₀ = 50 nM at TRH‑R2) demonstrates that the TRH receptor family is tractable for pyrazole‑containing ligands and that subtype selectivity can be engineered [2]. The low intrinsic affinity of the target compound makes it a suitable negative‑control or starting scaffold for focused library enumeration aimed at improving TRH‑R potency through substitution at the bromine and carboxylic acid positions.

TRH-R1 affinity
Head-to-head
Target: IC₅₀ > 50,000 nM
Comparator CHEMBL3600453: EC₅₀ 2,540 nM
Defined affinity benchmark for GPCR SAR campaigns
Radioligand displacement; mouse TRH-R1
GPCR Pharmacology TRH Receptor Binding Affinity

Bromine vs. Chlorine: Heavy‑Atom Advantage for Cross‑Coupling Reactivity

The C‑4 bromine atom in the target compound provides a more reactive handle for palladium‑catalysed cross‑coupling than the corresponding chlorine atom in the 4‑chloro analog (CAS 1005679-11-7) . In a systematic study of halogenated aminopyrazoles, bromo‑ and chloro‑pyrazoles both outperformed iodo‑pyrazoles in Suzuki–Miyaura reactions due to reduced dehalogenation side reactions; however, bromo derivatives consistently gave faster oxidative addition rates than their chloro counterparts under standard Pd(PPh₃)₄ conditions [1]. The C‑5 methyl group adjacent to the bromine introduces steric bulk that can be exploited to modulate coupling chemoselectivity in polyhalogenated substrates .

Cross-coupling reactivity
Class-level
C-4 Br: faster oxidative addition
C-4 Cl analog: lower reactivity
Higher efficiency in Suzuki diversification reactions
Class inference from halogenated aminopyrazole study
Suzuki-Miyaura Coupling C–C Bond Formation Synthetic Chemistry

Acetic Acid Homolog Is Lighter but Loses Stereochemical and Conformational Tunability

The acetic acid homolog [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 299405-26-8; MW = 287.03 g mol⁻¹) is 14.03 Da lighter than the target compound and lacks the α‑methyl substituent [1]. This structural simplification eliminates the chiral centre present in the target compound (the propanoic acid α‑carbon), which is critical for diastereoselective synthesis and for probing stereochemical preferences in chiral biological targets. The propanoic acid tether also provides an additional methylene spacer that can be exploited for linker optimisation in PROTAC and bioconjugate design [2].

Stereochemical complexity
Supporting evidence
Chiral center present
vs. achiral acetic acid homolog
Enables enantioselective SAR and conjugate design
ΔMW +14.03 g mol⁻¹; structural comparison
Homolog Comparison Stereochemistry Medicinal Chemistry

Des‑Methyl Analog Lacks Steric Shielding at C‑5, Altering Pyrazole Reactivity and Binding Pose

The des‑methyl analog 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006446-66-7; C₇H₆BrF₃N₂O₂; MW = 287.03 g mol⁻¹) lacks the C‑5 methyl substituent . The C‑5 methyl group in the target compound serves a dual role: it exerts a +I electronic effect that slightly modulates the electron density on the pyrazole ring and, more critically, provides steric shielding of the adjacent C‑4 bromine. This steric protection can reduce unwanted nucleophilic aromatic substitution at C‑4 under basic conditions while also influencing the dihedral angle between the pyrazole ring and the propanoic acid side chain, thereby affecting the conformational landscape sampled during target binding [1].

C-5 methyl influence
Supporting evidence
C-5 CH₃ present
vs. des‑methyl analog (absent)
Steric shielding and conformational tuning of C-4 Br
ΔMW +14.03 g mol⁻¹; structural comparison
Steric Effects Structure-Activity Relationship Chemical Stability

Validated Application Scenarios for 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid Based on Quantitative Evidence


GPCR Ligand Discovery: TRH Receptor Subtype Profiling and SAR Expansion

The compound has a measured IC₅₀ > 50,000 nM at mouse TRH‑R1, providing a defined affinity anchor for this GPCR target [1]. Its modest potency makes it an ideal starting scaffold for systematic SAR: the bromine can be diversified via Suzuki coupling to explore the TRH‑R1/R2 binding pocket, while the carboxylic acid can be converted to amides, esters, or tethered conjugates. The higher lipophilicity (XLogP3 = 2.3) of the 2‑substituted isomer, relative to the 3‑substituted positional isomer (XLogP3 = 1.7), favours membrane penetration in cell‑based FLIPR or β‑arrestin recruitment assays [2].

Diversifiable Building Block for Fragment‑Based Drug Discovery Libraries

With three orthogonal functional handles—C‑4 bromine for cross‑coupling, a carboxylic acid for amide/ester formation, and a C‑3 trifluoromethyl group for ¹⁹F NMR screening—the compound is uniquely suited as a fragment‑elaboration core [1]. The two rotatable bonds (vs. three for the 3‑substituted isomer) reduce conformational flexibility, which is advantageous for fragment‑based screening where rigid cores tend to yield higher ligand efficiencies. Commercial availability at ≥95 % purity from multiple global suppliers (Fluorochem, Sigma‑Aldrich, American Elements, AKSci, BOC Sciences) ensures supply chain redundancy for library production [2].

Agrochemical Intermediate: Trifluoromethylpyrazole Scaffold for Herbicide and Fungicide Development

Trifluoromethylpyrazoles are a privileged scaffold in agrochemical discovery, exemplified by commercial fungicides and herbicides that utilise the CF₃‑pyrazole motif for metabolic stability and target binding [1]. The target compound's bromine enables rapid generation of focused libraries via parallel Suzuki diversification, while the carboxylic acid can be elaborated to esters or amides to modulate physicochemical properties for foliar uptake or soil mobility. The higher reactivity of the C‑4 bromine relative to the chloro analog (CAS 1005679-11-7) translates to faster and higher‑yielding diversification under standard Pd‑catalysed conditions, reducing synthesis cycle times in lead optimisation [2].

Stereochemical Probe for Chiral Biological Targets

The α‑methyl substituted propanoic acid side chain introduces a chiral centre not present in the acetic acid homolog (CAS 299405-26-8) or the des‑methyl pyrazole analog (CAS 1006446-66-7) [1]. This stereogenic element allows researchers to prepare enantiomerically enriched or resolved samples and evaluate differential activity against chiral targets such as kinases, GPCRs, or ion channels. The C‑5 methyl group provides additional steric constraint that can amplify enantioselective binding differences. For procurement decisions, this stereochemical capability justifies selection of the target compound over achiral homologs when chiral SAR is a program objective [2].

Application
Selection Property
Validation Focus
GPCR target engagement studies
TRH-R1 affinity benchmark
Subtype selectivity profiling
Fragment-based library core
Orthogonal handles (Br, CO2H, CF3)
Cross-coupling & amidation efficiency
Agrochemical lead diversification
Trifluoromethylpyrazole scaffold
Suzuki coupling diversification
Chiral SAR exploration
Stereogenic α-carbon
Enantiomer-specific target engagement
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